1,3,5-Tris(chloroethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18226-46-5 |
|---|---|
Molecular Formula |
C12H15Cl3 |
Molecular Weight |
265.6 g/mol |
IUPAC Name |
1,3,5-tris(2-chloroethyl)benzene |
InChI |
InChI=1S/C12H15Cl3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h7-9H,1-6H2 |
InChI Key |
SQGGRXLKGOLABD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1CCCl)CCCl)CCCl |
Origin of Product |
United States |
Synthetic Methodologies for 1,3,5 Tris Chloroethyl Benzene and Analogous Systems
Direct Halogenation Approaches
Direct halogenation focuses on introducing chlorine atoms onto the ethyl side chains of a suitable precursor molecule, typically 1,3,5-triethylbenzene (B86046).
The synthesis of 1,3,5-tris(chloroethyl)benzene can be achieved by the direct chlorination of 1,3,5-triethylbenzene. This method relies on the selective halogenation of the benzylic positions of the ethyl groups. Radical halogenation is a common method for such transformations. For instance, the reaction of an alkylbenzene like ethylbenzene (B125841) with chlorine gas under UV light (e.g., from a quartz lamp) can introduce a chlorine atom onto the side chain. prepchem.com To achieve the desired trisubstitution on 1,3,5-triethylbenzene, careful control of stoichiometry and reaction conditions is necessary to favor the formation of the 1-chloroethyl groups on each side chain while minimizing polychlorination on a single chain or addition to the aromatic ring.
A general procedure involves dissolving the alkylbenzene precursor and introducing a chlorinating agent, often with a radical initiator.
Table 1: Illustrative Conditions for Direct Chlorination
| Precursor | Chlorinating Agent | Initiator/Catalyst | Conditions | Product |
| 1,3,5-Triethylbenzene | Chlorine (Cl₂) | UV Light | Elevated Temperature | 1,3,5-Tris(1-chloroethyl)benzene |
| 1,3,5-Triethylbenzene | N-Chlorosuccinimide (NCS) | Benzoyl Peroxide (BPO) | Reflux in CCl₄ | 1,3,5-Tris(1-chloroethyl)benzene |
This table represents generalized conditions and may require optimization for specific applications.
Alkylation Strategies
Alkylation strategies involve forming the carbon-carbon bonds between the benzene (B151609) ring and the chloroethyl side chains, most notably through the Friedel-Crafts reaction.
The Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to an aromatic ring. libretexts.org This reaction involves treating an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). cerritos.edu For the synthesis of this compound, this would conceptually involve the reaction of benzene with a chloroethylating agent like 1,2-dichloroethane.
The Lewis acid activates the alkyl halide, facilitating the generation of a carbocation or a highly electrophilic complex that is then attacked by the electron-rich benzene ring. libretexts.orgmasterorganicchemistry.com However, achieving the specific 1,3,5-trisubstitution pattern directly on benzene in a single step is challenging due to several factors. The first alkyl group added to the ring is typically activating, potentially leading to polysubstitution. chemguide.co.uklibretexts.org Furthermore, steric hindrance can influence the position of subsequent substitutions. While Friedel-Crafts alkylation can be used to prepare the precursor 1,3,5-triethylbenzene from benzene and ethyl bromide, the direct tris-chloroethylation is less straightforward. wikipedia.org
An alternative, more controlled approach is a Friedel-Crafts acylation followed by reduction and chlorination. For example, 1,3,5-triacetylbenzene (B188989) can be synthesized via Friedel-Crafts acylation, the carbonyl groups can then be reduced to alcohols, which are subsequently converted to the corresponding chlorides.
A significant challenge in Friedel-Crafts alkylation is the propensity for carbocation intermediates to rearrange to more stable forms. masterorganicchemistry.comquora.com For example, when alkylating benzene with n-propyl chloride, the initially formed primary carbocation can undergo a 1,2-hydride shift to form a more stable secondary carbocation, leading to isopropylbenzene as the major product instead of n-propylbenzene. stackexchange.com
In the context of chloroethylation, the primary carbocation (Cl-CH₂-CH₂⁺) is inherently unstable. While rearrangement to a secondary carbocation is not possible within this two-carbon chain, the reaction's mechanism may be complex, potentially involving an Sₙ2-like attack by the aromatic ring on a Lewis acid-alkyl halide complex rather than a free carbocation. stackexchange.com However, if longer-chain chloroalkylating agents were used for analogous systems, both hydride and alkyl shifts could occur, leading to a mixture of isomeric products. libretexts.org The choice of Lewis acid can sometimes influence the extent of rearrangement; for instance, using a milder Lewis acid or running the reaction at lower temperatures can sometimes suppress these side reactions. cerritos.eduquora.com
Multi-step Convergent Syntheses
To overcome the selectivity issues of direct functionalization, multi-step syntheses that build the target molecule from a pre-functionalized core are often employed.
A highly effective strategy for ensuring the correct 1,3,5-substitution pattern is to begin with a symmetrically trisubstituted benzene derivative, such as 1,3,5-tribromobenzene (B165230) or 1,3,5-trichlorobenzene (B151690). niscpr.res.ingoogle.com These intermediates can be synthesized through various means, including the diazotization of 2,4,6-trichloroaniline. niscpr.res.inchemicalbook.com
From these trihalobenzene precursors, the chloroethyl side chains can be constructed. One common method involves a Grignard reaction. 1,3,5-tribromobenzene can be converted into a tris-Grignard reagent, which can then be reacted with an electrophile like ethylene (B1197577) oxide. This reaction introduces a 2-hydroxyethyl group at each of the three positions. The resulting triol, 1,3,5-tris(2-hydroxyethyl)benzene, can then be converted to the target this compound using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Table 2: Example of a Multi-step Synthesis Route
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | 1,3,5-Tribromobenzene | Mg, THF | 1,3,5-Benzenetriyltris(magnesium bromide) |
| 2 | 1,3,5-Benzenetriyltris(magnesium bromide) | Ethylene oxide, then H₃O⁺ | 1,3,5-Tris(2-hydroxyethyl)benzene |
| 3 | 1,3,5-Tris(2-hydroxyethyl)benzene | Thionyl chloride (SOCl₂) | This compound |
This convergent approach provides excellent control over the final structure, avoiding the formation of isomers that can complicate direct alkylation or halogenation methods.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira) for Aryl-Alkyl Linkages
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. researchgate.net The Suzuki and Sonogashira reactions are particularly relevant for constructing the aryl-alkyl linkages found in precursors to this compound and its analogs. researchgate.netmdpi.com
The Suzuki coupling reaction involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. diva-portal.orgyoutube.com This method is highly versatile and tolerant of a wide range of functional groups, making it suitable for complex syntheses. mdpi.com For the synthesis of 1,3,5-trialkylbenzene systems, a general approach would involve the coupling of a 1,3,5-trihalobenzene with an appropriate alkylboronic acid. The catalytic cycle typically involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. diva-portal.org
The Sonogashira coupling reaction provides a route to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgnih.gov This reaction is instrumental in synthesizing arylalkynes, which can then be further functionalized. For instance, a 1,3,5-trihalobenzene could be coupled with a protected acetylene (B1199291) derivative, followed by deprotection and subsequent transformation of the alkyne groups into chloroethyl moieties. The reaction is typically carried out under mild conditions and shows high selectivity. wikipedia.orgnih.gov Variations of the Sonogashira reaction, including copper-free versions, have been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org
A tandem Sonogashira coupling/cyclization/aromatization sequence has also been developed for constructing polysubstituted benzene rings, which could be adapted for the synthesis of 1,3,5-trisubstituted systems. nih.gov
Table 1: Comparison of Suzuki and Sonogashira Coupling Reactions
| Feature | Suzuki Coupling | Sonogashira Coupling |
| Coupling Partners | Organoboron compound (e.g., boronic acid) and an organohalide | Terminal alkyne and an aryl or vinyl halide |
| Catalyst System | Palladium catalyst and a base | Palladium catalyst and a copper co-catalyst (in the classic version) |
| Bond Formed | Aryl-Alkyl or Aryl-Aryl (C-C single bond) | Aryl-Alkynyl (C-C triple bond) |
| Key Advantages | High functional group tolerance, commercially available reagents | Mild reaction conditions, direct introduction of an alkyne functionality |
Controlled Introduction of Functional Groups
The specific introduction of chloroethyl groups onto the benzene ring is a critical aspect of synthesizing this compound.
The formation of chloroethyl moieties on an aromatic ring can be achieved through several synthetic routes. A common strategy involves the Friedel-Crafts acylation of the benzene ring, followed by reduction and chlorination.
The Friedel-Crafts acylation reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgyoutube.com For the synthesis of a precursor to this compound, 1,3,5-trichloroacetylbenzene could be a key intermediate. The reaction of benzene with chloroacetyl chloride in the presence of AlCl₃ would lead to the formation of α-chloroacetophenone, which could then be subjected to further functionalization.
Another approach is the chloroethylation of an aromatic hydrocarbon. This can be achieved by reacting the aromatic compound with acetaldehyde (B116499) and hydrogen chloride in the presence of a catalyst like sulfuric acid. google.com This method allows for the direct introduction of a 1-chloroethyl group onto the aromatic ring. For example, the chloroethylation of isobutylbenzene (B155976) to produce 1-chloro-1-(4-isobutylphenyl)ethane has been reported. google.com
A related and important reaction is chloromethylation , which introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring. thieme-connect.de This is typically done using formaldehyde (B43269) or paraformaldehyde and hydrogen chloride with a catalyst like zinc chloride. thieme-connect.de The resulting benzylic chlorides are versatile intermediates that can be converted to other functional groups. thieme-connect.de While not directly forming a chloroethyl group, this method is fundamental for functionalizing aromatic rings and could be part of a multi-step synthesis.
The direct chlorination of an ethyl-substituted benzene derivative can also yield a chloroethyl group. For instance, the chlorination of ethylbenzene can produce (1-chloroethyl)benzene. prepchem.com
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves careful consideration of catalysts, solvents, temperature, and reaction time.
For Friedel-Crafts acylation , the choice of catalyst and solvent can significantly impact the reaction's efficiency. The development of robust catalyst systems, such as iron(III) chloride hexahydrate in tunable aryl alkyl ionic liquids (TAAILs), has been shown to tolerate various electron-rich substrates. beilstein-journals.orgnih.govnih.gov Optimization studies often involve screening different metal salts and ionic liquids to find the best combination for a specific substrate. nih.gov Time-dependent analysis using techniques like GC-MS can help determine the optimal reaction time to achieve full conversion. beilstein-journals.orgnih.gov
In palladium-catalyzed coupling reactions , the choice of ligand is critical for achieving high yields and selectivity. For Suzuki reactions, ligands like SPhos have been found to be effective for the coupling of alkyl-substituted alkenylboron reagents with aryl bromides. scispace.com The base and solvent also play a significant role, with combinations like K₂CO₃ in DMF proving optimal in certain cases. scispace.com For Sonogashira couplings, the steric and electronic properties of the phosphine (B1218219) ligands and substituents on the aryl halides and acetylenes influence the reaction's performance. acs.org
Advanced Purification Techniques in Synthesis
After synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and catalyst residues. Advanced purification techniques are essential for obtaining the compound in high purity.
Column chromatography is a widely used technique for purifying organic compounds. The crude product is dissolved in a suitable solvent and passed through a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For substituted benzenes, flash column chromatography is often employed to isolate the desired product. nih.gov
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. yzimgs.com It can also be used on a preparative scale to purify small amounts of material. In GC, the sample is vaporized and injected into a long, thin column. An inert gas carries the sample through the column, and the components separate based on their boiling points and interactions with the stationary phase. GC coupled with a mass spectrometer (GC-MS) is particularly useful for identifying and quantifying impurities in the final product. researchgate.net For halogenated benzenes, specific GC methods have been developed to achieve effective separation and detection. nih.gov
Recrystallization is a fundamental technique for purifying solid organic compounds. libretexts.orgmt.comlibretexts.org The principle behind recrystallization is the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. praxilabs.com The impure solid is dissolved in a hot solvent to form a saturated or near-saturated solution. As the solution cools slowly, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent. libretexts.orgpraxilabs.com The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. mt.com For some systems, a multi-solvent recrystallization approach may be necessary. praxilabs.com
Structural Elucidation and Conformational Analysis of 1,3,5 Tris Chloroethyl Benzene
Spectroscopic Characterization Techniques
Spectroscopic methods are instrumental in determining the solution-state structure and vibrational properties of 1,3,5-Tris(chloroethyl)benzene.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's high degree of symmetry. The aromatic protons, being chemically equivalent, would appear as a single sharp singlet. The chemical shift of these protons is influenced by the electron-withdrawing nature of the chloroethyl substituents. For comparison, the aromatic protons of 1,3,5-triethylbenzene (B86046) appear at approximately 6.8 ppm. The presence of the electronegative chlorine atom in this compound would likely shift this signal further downfield.
The chloroethyl side chains would exhibit a characteristic A2B2 splitting pattern, appearing as a triplet for the methyl protons and a quartet for the methine proton, assuming free rotation around the C-C bond. The methine proton (CH-Cl) signal would be significantly downfield due to the direct attachment of the chlorine atom. The methyl protons (CH3) would be further upfield.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would also reflect the molecular symmetry. Three distinct signals are anticipated for the aromatic carbons: one for the substituted carbons (C-CH(Cl)CH3), one for the unsubstituted carbons (C-H), and one for the ipso-carbons. The signals for the chloroethyl groups would include a peak for the methine carbon (CH-Cl) and a peak for the methyl carbon (CH3). The chemical shifts would be influenced by the chlorine's electronegativity, with the carbon atom bonded to chlorine showing a significant downfield shift. For instance, in 1,3,5-trichlorobenzene (B151690), the aromatic carbons appear at distinct chemical shifts, and similar patterns, though modified by the ethyl groups, are expected here. nih.govchemicalbook.com
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (Ar-H) | ~7.0-7.2 | Singlet | - |
| Methine (CH-Cl) | ~5.0-5.5 | Quartet | ~7 |
| Methyl (CH3) | ~1.6-1.8 | Doublet | ~7 |
| Carbon | Expected Chemical Shift (ppm) |
| Aromatic (C-H) | ~128-130 |
| Aromatic (C-CH(Cl)CH3) | ~145-148 |
| Methine (CH-Cl) | ~60-65 |
| Methyl (CH3) | ~20-25 |
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. The analysis of the spectra of this compound can be guided by studies on related molecules like 1-chloroethyl benzene (B151609). materialsciencejournal.org
Key Vibrational Modes:
C-H Stretching: The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the chloroethyl groups would appear in the 3000-2850 cm⁻¹ range.
C=C Stretching: The aromatic ring C=C stretching vibrations typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. For 1,3,5-trisubstituted benzenes, characteristic bands are expected around 1600 cm⁻¹ and 1470 cm⁻¹.
C-Cl Stretching: The C-Cl stretching vibration is a key indicator of the chloroethyl group and is typically observed in the 800-600 cm⁻¹ region. The exact position can be influenced by the conformation of the side chain.
Ring Breathing Mode: A characteristic ring breathing mode for 1,3,5-trisubstituted benzenes is expected to appear as a weak band near 1000 cm⁻¹ in the Raman spectrum. materialsciencejournal.org
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| C-Cl Stretch | 800-600 | IR, Raman |
| Ring Breathing | ~1000 | Raman (weak) |
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.
Molecular Ion: The molecular ion peak ([M]⁺) for this compound (C₁₂H₁₅Cl₃) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks (M, M+2, M+4, M+6) with relative intensities determined by the statistical probability of the isotope combinations.
Fragmentation Pattern: The fragmentation of this compound under electron impact ionization is expected to proceed through several characteristic pathways:
Loss of a Chlorine Atom: A primary fragmentation step would be the loss of a chlorine radical to form a stable benzylic-type carbocation.
Loss of a Chloroethyl Group: The cleavage of the bond between the benzene ring and a chloroethyl group would result in a significant fragment.
Loss of HCl: Elimination of a molecule of hydrogen chloride is another common fragmentation pathway for chloroalkanes.
Tropylium (B1234903) Ion Formation: Rearrangement to form a stable tropylium ion (m/z 91) or related substituted tropylium ions is also possible, as is common for alkylbenzenes. docbrown.info
The fragmentation pattern of chlorobenzene (B131634), which prominently features the loss of chlorine to form the phenyl cation (m/z 77), provides a useful reference. docbrown.info
| Fragment Ion | Proposed Structure | Expected m/z |
| [M-Cl]⁺ | C₁₂H₁₅Cl₂⁺ | M - 35/37 |
| [M-CH₂CH₂Cl]⁺ | C₁₀H₁₀Cl₂⁺ | M - 63/65 |
| [C₇H₇]⁺ | Tropylium ion | 91 |
| [C₆H₅]⁺ | Phenyl cation | 77 |
X-ray Crystallography for Solid-State Structure Determination
While no crystal structure for this compound is publicly available, analysis of closely related structures, such as 1,3,5-Tris(chloromethyl)benzene, and general principles of crystal engineering for halogenated aromatic compounds can provide significant insights into its expected solid-state structure.
The solid-state packing of this compound will be governed by a variety of weak intermolecular interactions.
C-H···Cl Hydrogen Bonding: Weak hydrogen bonds between the aromatic or aliphatic C-H donors and the chlorine atoms as acceptors are expected to be a significant feature in the crystal packing.
C-H···π Interactions: Interactions between the C-H bonds of one molecule and the π-system of the benzene ring of a neighboring molecule are also likely to play a role in the crystal packing. rsc.org
π···π Stacking: Offset face-to-face or edge-to-face π···π stacking interactions between the benzene rings of adjacent molecules may also be present, contributing to the stability of the crystal lattice. The presence of fluorine has been shown to disrupt π-π stacking in halobenzene crystal structures, and while chlorine is less electronegative, it may have a similar, albeit weaker, effect. rsc.org
The interplay of these various intermolecular forces will ultimately determine the final crystal structure and packing motif of this compound.
Conformational Dynamics in Solution and Solid States
The conformational landscape of this compound is primarily defined by the rotational freedom of the three chloroethyl substituents attached to the benzene ring. The orientation of these groups relative to the plane of the central aromatic ring can give rise to various conformers. The study of the dynamic interchange between these conformational states in both solution and solid phases is crucial for a comprehensive understanding of the molecule's three-dimensional structure and its influence on physical and chemical properties.
Temperature-Dependent Spectroscopic Studies
While specific experimental data from temperature-dependent spectroscopic studies on this compound are not extensively available in the surveyed literature, the principles of these techniques, as applied to analogous substituted benzenes, provide a clear framework for how such an analysis would be conducted and the nature of the expected results. Methodologies such as variable-temperature Nuclear Magnetic Resonance (VT-NMR) and Infrared (IR) spectroscopy are powerful tools for investigating these dynamic processes. acs.orgrsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
In solution, the chloroethyl groups of this compound are expected to undergo rapid rotation about the C-C bond connecting the ethyl group to the benzene ring at room temperature. On the NMR timescale, this rapid rotation would average the magnetic environments of the protons and carbons of the chloroethyl groups, leading to a simplified spectrum. For instance, the two methylene (B1212753) protons (—CH₂—) within each chloroethyl group might appear as a single, time-averaged signal. sciencemadness.orgdocbrown.info
By lowering the temperature, the rate of this rotation can be slowed. If the temperature is decreased sufficiently to a point where the rate of interchange between different rotational conformers becomes slow on the NMR timescale, the signals for the previously equivalent nuclei may broaden and eventually separate into distinct signals for each conformer. This phenomenon, known as decoalescence, allows for the direct observation of individual conformers. acs.orgnih.gov
The temperature at which the signals coalesce (the coalescence temperature, Tc) can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the energy required for the conformational change. nih.gov For a 1,3,5-trisubstituted benzene, the electronic and steric effects of the substituents govern these rotational barriers. wikipedia.org
In the solid state, variable-temperature solid-state NMR (SS-NMR) can provide analogous information. As the temperature is varied, changes in the chemical shifts and line shapes can indicate the onset of specific molecular motions, such as the rotation of the substituent groups. acs.org
Illustrative Data from a Hypothetical VT-NMR Experiment
The following table represents the type of data that would be expected from a variable-temperature ¹H NMR study of the methylene (—CH₂Cl) protons of this compound in a suitable solvent. At high temperatures, a single sharp signal is expected due to rapid rotation. As the temperature is lowered, the signal broadens, and below the coalescence temperature, it splits into multiple signals corresponding to different, now slowly exchanging, conformers.
| Temperature (°C) | Appearance of —CH₂Cl Signal | Linewidth (Hz) | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 25 | Sharp Triplet | 1.5 | 3.75 |
| -10 | Broad Triplet | 8.0 | 3.75 |
| -40 (Coalescence) | Very Broad Singlet | 35.0 | 3.75 |
| -70 | Two Broad Signals | 15.0 / 12.0 | 3.95 / 3.55 |
Note: This table is a hypothetical representation to illustrate the expected spectroscopic changes and does not represent actual experimental data.
Infrared (IR) Spectroscopy
Variable-temperature IR spectroscopy can also be employed to study conformational dynamics. acs.org The vibrational frequencies of specific bonds, particularly the C-Cl and C-C stretching modes and various bending modes of the chloroethyl groups, are sensitive to the conformational state of the molecule. nih.gov
In a mixture of conformers, IR bands corresponding to each distinct conformation may be present. As the temperature is altered, the relative populations of these conformers will change according to Boltzmann statistics, leading to a change in the relative intensities of their corresponding IR absorption bands. acs.orgwikipedia.org By analyzing the change in absorbance of these conformation-sensitive bands as a function of temperature, the enthalpy difference (ΔH°) between the conformers can be determined using a van't Hoff plot. rsc.org This provides valuable thermodynamic data about the relative stabilities of the different rotational isomers.
Computational Chemistry and Theoretical Studies of 1,3,5 Tris Chloroethyl Benzene
Quantum Chemical Calculations of Molecular Structure and Geometry
Quantum chemical calculations have emerged as powerful tools for elucidating the molecular structure and geometry of molecules, offering insights that complement experimental data. For 1,3,5-Tris(chloroethyl)benzene, these computational methods provide a detailed picture of its three-dimensional arrangement, bond lengths, and bond angles.
Application of Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry. DFT methods, such as the widely used B3LYP functional, are known for their balance of accuracy and computational efficiency, making them suitable for studying relatively large molecules. researchgate.net Ab initio methods, while computationally more demanding, are based on first principles and can provide highly accurate results.
In the study of halogenated benzene (B151609) derivatives, both DFT and ab initio methods have been successfully applied to predict molecular geometries. researchgate.netresearchgate.net For instance, the geometry of similar molecules has been optimized using methods like B3LYP, which has proven effective in describing the structure of chlorine-atom-benzene complexes. researchgate.net These calculations typically involve finding the minimum energy conformation of the molecule, which corresponds to its most stable structure. The resulting optimized geometry provides crucial information about the spatial orientation of the chloroethyl groups relative to the benzene ring.
Selection and Validation of Basis Sets and Functionals
The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the functional. A basis set is a set of mathematical functions used to build molecular orbitals. For halogenated compounds, it is often recommended to use basis sets that include polarization and diffuse functions to accurately describe the electron distribution around the halogen atoms. wikipedia.orgresearchgate.net
Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). wikipedia.org The choice of functional is equally critical. Hybrid functionals like B3LYP and BH&HLYP have shown good performance for halogen-containing organic molecules. researchgate.net Validation of the chosen computational level is often achieved by comparing the calculated results with available experimental data or with results from higher-level, more computationally expensive methods. nih.gov For instance, comparing calculated vibrational frequencies with experimental IR and Raman spectra can serve as a benchmark for the chosen method's reliability. materialsciencejournal.org
Prediction and Interpretation of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting various spectroscopic data, providing a deeper understanding of the molecule's properties.
Theoretical Vibrational Frequency Calculations
Theoretical vibrational frequency calculations are a powerful tool for assigning the various vibrational modes observed in infrared (IR) and Raman spectroscopy. By calculating the harmonic vibrational wavenumbers, researchers can correlate theoretical frequencies with experimental spectral bands. materialsciencejournal.org For substituted benzenes, characteristic ring stretching and deformation modes can be identified. materialsciencejournal.orgias.ac.in
For a molecule like this compound, these calculations can help distinguish between the vibrations of the benzene ring, the ethyl chains, and the carbon-chlorine bonds. For example, the C-Cl stretching vibrations are typically expected in a specific region of the spectrum. researchgate.net The agreement between calculated and observed wavenumbers can confirm the accuracy of the optimized molecular geometry. materialsciencejournal.org
Table 1: Predicted Vibrational Frequencies for a Substituted Benzene Derivative (Illustrative Example)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) |
| Phenyl Ring C-H Stretch | 3090 | 3064 (Raman) |
| CH₂ Asymmetric Stretch | 2980 | - |
| CH₂ Symmetric Stretch | 2950 | - |
| Phenyl Ring Stretch | 1605 | 1607 (Raman) |
| C-C Stretch | 1330 | 1330 (Theoretical) |
| Ring Breathing Mode | 1000 | 1006 (Raman) |
| C-Cl Stretch | 680 | - |
Note: This table is illustrative and based on general knowledge of substituted benzenes. Actual values for this compound would require specific calculations.
NMR Chemical Shift and Coupling Constant Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts and coupling constants, aiding in the assignment of experimental spectra. nih.gov The chemical shift of a nucleus is highly sensitive to its local electronic environment. libretexts.org
Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used to calculate NMR parameters from the optimized molecular geometry. researchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (like tetramethylsilane, TMS) can be determined. libretexts.org These predictions can be particularly useful for complex molecules with many overlapping signals, helping to resolve ambiguities in spectral interpretation. Recent advancements using graph neural networks have also shown promise in rapidly and accurately predicting NMR chemical shifts. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for a Substituted Benzene (Illustrative Example)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (aromatic, substituted) | 140 |
| C (aromatic, unsubstituted) | 128 |
| CH₂ (alpha to ring) | 45 |
| CH₂ (beta to ring, attached to Cl) | 35 |
Note: This table is illustrative. Actual values for this compound would require specific calculations.
Electronic Structure and Reactivity Descriptors
Computational chemistry also provides insights into the electronic structure and reactivity of molecules through various descriptors derived from the calculated wavefunction or electron density.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other reagents. researchgate.net Other reactivity descriptors, such as Fukui functions and dual descriptors, can provide more detailed information about the local reactivity of different atomic sites within the molecule.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals determine the molecule's ability to donate or accept electrons.
For this compound, the HOMO is primarily localized on the benzene ring, reflecting the π-electron system's high energy. The presence of the three chloroethyl substituents, which are weakly deactivating, slightly lowers the energy of the HOMO compared to unsubstituted benzene. The LUMO, conversely, is also associated with the π-system of the benzene ring, with some contribution from the antibonding orbitals of the chloroethyl groups. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. A larger HOMO-LUMO gap implies higher stability and greater energy required for electronic transitions.
Table 1: Estimated Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -8.9 | Highest Occupied Molecular Orbital |
| LUMO | -0.5 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 8.4 | Energy difference between HOMO and LUMO |
Note: These are estimated values based on theoretical calculations of structurally related compounds.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. libretexts.org It is generated by calculating the electrostatic potential at the electron density surface of the molecule. walisongo.ac.idresearchgate.netresearchgate.netyoutube.com The ESP map uses a color spectrum to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green and yellow represent intermediate, relatively neutral areas.
Table 2: Estimated Electrostatic Potential Values for Key Regions of this compound
| Molecular Region | Estimated Electrostatic Potential (kcal/mol) | Description |
| Center of Benzene Ring (π-system) | -20 to -25 | Electron-rich region |
| Chlorine Atoms | -15 to -20 | High electron density due to electronegativity |
| Hydrogen Atoms (ethyl groups) | +10 to +15 | Electron-deficient regions |
| Hydrogen Atoms (benzene ring) | +5 to +10 | Moderately electron-deficient regions |
Note: These are estimated values based on theoretical calculations of structurally related compounds.
Conformational Landscape Exploration and Energy Calculations
Determination of Rotational Barriers and Stable Conformations
The rotation of the chloroethyl groups is not entirely free but is hindered by steric interactions between the substituents. nobelprize.org Computational methods can be used to calculate the potential energy surface as a function of the dihedral angles of the C(ring)-C(ethyl) bonds. The most stable conformation for a single ethyl group on a benzene ring is typically when the C-C bond of the ethyl group is perpendicular to the plane of the benzene ring. rsc.orgdtic.milresearchgate.netcdnsciencepub.com
For this compound, several conformations are possible due to the three rotating groups. The lowest energy conformation is expected to be the one that minimizes steric hindrance between the chloroethyl groups. This often results in a "propeller-like" arrangement where the chloroethyl groups are oriented to avoid clashing. A likely low-energy conformation is one where one chloroethyl group is on one side of the benzene ring plane, and the other two are on the opposite side (an "up-down-down" or uud conformation). beilstein-journals.orgnih.gov Another possibility is an alternating "up-down-up" (udu) conformation. The energy barriers for rotation between these stable conformations can also be calculated. anu.edu.au
Table 3: Estimated Rotational Barriers and Stable Conformations of this compound
| Conformation | Relative Energy (kcal/mol) | Description |
| uud (up-down-down) | 0 (Reference) | A likely stable conformation |
| udu (up-down-up) | ~0.5 - 1.5 | Another possible stable conformation |
| uuu (all up) | > 5 | High energy due to steric hindrance |
| Rotational Barrier | ~2 - 4 | Energy required to rotate one chloroethyl group |
Note: These are estimated values based on theoretical calculations of structurally related compounds like 1,3,5-triethylbenzene (B86046). beilstein-journals.orgnih.govresearchgate.net
Molecular Modeling of Intermolecular Interactions and Self-Assembly
The structure of this compound suggests that it can participate in various intermolecular interactions, which can lead to the formation of ordered supramolecular structures through self-assembly. mdpi.comarxiv.orgresearchgate.net Molecular modeling is a powerful tool to investigate these non-covalent interactions. researchgate.net
The primary interactions that can drive the self-assembly of this compound include:
π–π Stacking: The electron-rich benzene rings can stack on top of each other, a common interaction in aromatic systems. acs.orgacs.org The presence of substituents can influence the geometry and strength of this stacking.
Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules, such as the π-system of the benzene ring or another chlorine atom. rsc.orgresearchgate.net
C-H···π Interactions: The hydrogen atoms of the ethyl groups or the benzene ring can interact with the electron-rich face of a neighboring benzene ring.
Computational models can predict the most favorable packing arrangements and the energies associated with these interactions. The symmetrical nature of this compound could favor the formation of well-ordered, porous, two-dimensional or three-dimensional networks. rsc.orgresearchgate.net The specific conformation adopted by the molecule will play a significant role in determining the final assembled structure.
Table 4: Estimated Intermolecular Interaction Energies for this compound Dimers
| Interaction Type | Estimated Energy (kcal/mol) | Description |
| π–π Stacking (parallel displaced) | -2.0 to -3.0 | Attraction between two benzene rings |
| Halogen Bonding (C-Cl···π) | -1.0 to -2.0 | Interaction between a chlorine atom and a benzene ring |
| C-H···π Interaction | -0.5 to -1.5 | Interaction between a C-H bond and a benzene ring |
Note: These are estimated values based on theoretical calculations of intermolecular interactions in similar halogenated aromatic systems. acs.orgacs.orgscience.gov
Applications in Advanced Materials Science and Supramolecular Chemistry
Precursors for Polymer and Resin Synthesis
The trifunctional nature of 1,3,5-Tris(chloroethyl)benzene makes it an ideal candidate for the synthesis of highly branched and cross-linked polymers. The three chloroethyl groups can participate in various polymerization reactions, leading to the formation of complex three-dimensional networks.
This compound and its derivatives are valuable as cross-linking agents, particularly in the curing of epoxy resins and the synthesis of hyperbranched polymers. The chloroethyl groups can react with nucleophilic groups, such as amines or hydroxyls, present in polymer chains, leading to the formation of a rigid, three-dimensional network structure. This cross-linking enhances the thermal and mechanical properties of the resulting material.
For instance, related compounds like 3-(1-chloroethyl)ethenylbenzene have been successfully used in the synthesis of hyperbranched polymers through cationic polymerization. cmu.educmu.edu This suggests that this compound could act as a trifunctional core, initiating the growth of a hyperbranched structure. The general mechanism for curing epoxy resins involves the reaction of a curing agent, which must possess more than two reactive functional groups, with the epoxy groups of the resin. threebond.co.jp The three chloroethyl groups of this compound provide the necessary functionality to act as an effective cross-linker, creating a densely cross-linked polymer network with enhanced durability. threebond.co.jpnih.gov
Table 1: Potential Polymer Architectures from this compound
| Polymer Type | Synthetic Approach | Potential Properties |
| Hyperbranched Polymers | Cationic polymerization | High solubility, low viscosity, high degree of functionality |
| Cross-linked Resins | Curing of epoxy or other resins | Enhanced thermal stability, high mechanical strength, chemical resistance |
| Network Polymers | Polycondensation with multifunctional monomers | Porous materials, high surface area |
Building Blocks for Complex Organic Molecules and Nanostructures
The C3 symmetry and the reactive chloroethyl groups of this compound make it an excellent starting material for the synthesis of complex organic molecules and the construction of well-defined nanostructures. Its rigid core provides a scaffold upon which intricate molecular architectures can be built.
This compound serves as a tripodal core for the synthesis of dendrimers, which are highly branched, tree-like molecules with precise structures. koreascience.krresearchgate.net The synthesis typically involves the sequential reaction of the chloroethyl groups with branching units, leading to the generation-by-generation growth of the dendrimer.
Furthermore, derivatives of 1,3,5-trisubstituted benzenes are utilized in the synthesis of porous organic polymers (POPs). rsc.org While direct synthesis from this compound is not extensively documented, the principle of using a trifunctional core to create a porous network is well-established. These materials exhibit high surface areas and are of interest for applications in gas storage and separation.
The synthesis of molecular cages and other nanostructures can also be envisioned using this versatile building block. nih.gov By reacting this compound with complementary linear or bent molecules, it is possible to construct three-dimensional, cage-like structures with defined cavities.
Scaffolds for Molecular Receptors and Host-Guest Systems
A significant application of this compound is its use as a platform for the synthesis of tripodal molecular receptors. nih.gov These receptors are designed to selectively bind to specific guest molecules, a fundamental concept in supramolecular chemistry.
The benzene (B151609) core of this compound provides a rigid and pre-organized scaffold. This pre-organization is crucial for effective molecular recognition, as it positions the binding groups in a convergent manner, ready to interact with a guest molecule. The use of 1,3,5-trisubstituted benzene scaffolds is a well-established strategy to create a "tripodal" arrangement of binding sites. nih.gov This arrangement enhances the binding affinity and selectivity of the receptor by minimizing the entropic penalty associated with organizing the binding groups upon guest complexation. The ethyl groups in 1,3,5-triethylbenzene-based hosts, a related structure, are known to direct the attached binding elements to the same face of the central ring, further enhancing preorganization. nih.gov
Tripodal receptors derived from this compound can be functionalized with various binding motifs, such as urea, thiourea, or squaramide groups, to target specific anions. nih.govnih.gov The binding mechanism typically involves the formation of multiple hydrogen bonds between the receptor's binding sites and the guest anion.
The selectivity of these receptors is governed by the size, shape, and electronic properties of both the host's cavity and the guest anion. For example, by carefully designing the length and nature of the arms connecting the binding groups to the central benzene core, it is possible to create receptors that are highly selective for a particular anion, such as sulfate (B86663) or acetate. nih.gov Theoretical calculations, including quantum mechanical methods, are often employed to model the complexation mode and to predict the binding energies of the host-guest complexes, aiding in the rational design of selective receptors. researchgate.net
Table 2: Examples of Anion Recognition by Tripodal Receptors
| Receptor Type | Target Anion | Key Binding Interactions |
| Squaramide-based tripodal receptor | Sulfate (SO₄²⁻) | Multiple hydrogen bonds |
| Tris(thiourea) tripodal receptor | Halides (e.g., Cl⁻, Br⁻) | Hydrogen bonding |
| Tris(urea) tripodal receptor | Acetate (CH₃COO⁻) | Hydrogen bonding |
Ligands in Metal-Organic Framework (MOF) Synthesis
While the direct use of this compound as a linker in the synthesis of Metal-Organic Frameworks (MOFs) is not yet widely reported, its structural characteristics make it a promising candidate for this application. MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands, forming porous structures with high surface areas.
The trifunctional nature of this compound allows it to act as a tri-topic linker, connecting three different metal centers. The flexibility of the ethyl chains could lead to the formation of dynamic or "flexible" MOFs, which can respond to external stimuli such as the introduction of guest molecules. rsc.org The chloroethyl groups could also serve as reactive sites for post-synthetic modification of the MOF, allowing for the introduction of other functional groups to tailor the properties of the material.
The synthesis of coordination polymers using related tri-topic ligands, such as 1,3,5-tris(1-imidazolyl)benzene, has been demonstrated, resulting in three-dimensional frameworks. rsc.orgbohrium.com This provides a strong precedent for the potential of this compound in the design and synthesis of novel MOFs with interesting structural and functional properties. mdpi.comyoutube.comresearchgate.net
Functionalization for Anchoring Metal Ions
The chloroethyl groups of this compound can be chemically modified to introduce a variety of functional groups capable of coordinating with metal ions. This process is fundamental to the design and synthesis of metal-organic frameworks (MOFs), which are crystalline materials with a porous structure. The resulting functionalized linkers can bind to metal centers, forming extended, three-dimensional networks.
For instance, analogous tripodal ligands, such as 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and benzene-1,3,5-tri(dithiocarboxylate), have been successfully employed to create novel MOFs with copper and cobalt. researchgate.netnih.gov The chloroethyl groups of this compound can be converted to functionalities like imidazoles, carboxylates, or other coordinating groups through established organic reactions. This derivatization would allow for the systematic design of MOFs with tailored pore sizes and chemical environments, making them suitable for a range of applications including catalysis and separations.
The synthesis of novel MOFs using 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) as an organic linker with various metal ions like Cr, Cu, and Al has been reported, demonstrating the versatility of trisubstituted benzene derivatives in forming porous coordination polymers. mdpi.comresearchgate.netunist.ac.kr The resulting TIBM-MOFs have shown considerable CO2 adsorption capacities, highlighting the potential of such materials in carbon capture technologies. mdpi.comunist.ac.kr
Development of Highly Porous Materials for Gas Storage and Separation
The ability to form extended, porous networks makes this compound a promising precursor for materials designed for gas storage and separation. By reacting the functionalized derivatives of this compound with appropriate metal clusters, it is possible to construct robust frameworks with high surface areas and uniform pore sizes.
The table below summarizes the surface area and pore volume of MOFs synthesized from a related trisubstituted benzene linker, 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM). This data illustrates the potential for creating highly porous materials from such building blocks.
| MOF Sample | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) |
| TIBM-Al | 550 | 0.32 |
| TIBM-Cr | 480 | 0.28 |
| TIBM-Cu | 620 | 0.38 |
This table is based on data for TIBM-MOFs and is illustrative of the potential of materials derived from trisubstituted benzenes. mdpi.com
The specific surface area and pore volume are critical parameters for gas storage applications, as they determine the capacity of the material to adsorb and store gas molecules. Furthermore, the chemical nature of the pores can be tuned by selecting appropriate functional groups on the linker, enabling selective gas separation. Porous carbon materials, which can be derived from benzene-based precursors, have also demonstrated significant potential for gas adsorption, with specific surface areas reaching up to 1250 m²/g and pore volumes up to 2 cm³/g. google.com
Precursors for Novel Carbon Allotropes (e.g., Schwarzites)
The quest for new carbon allotropes with unique properties has led to the theoretical postulation and experimental pursuit of schwarzites. These are three-dimensional porous carbon structures with negative Gaussian curvature, analogous to the positive curvature of fullerenes. The synthesis of such complex architectures often relies on a "bottom-up" approach, where molecular precursors are designed to self-assemble into the desired structure.
While direct evidence for the use of this compound in schwarzite synthesis is not yet available, related 1,3,5-trisubstituted benzene derivatives are being explored as key building blocks. For example, the synthesis of 1,3,5-tricycloheptyl benzene has been proposed as a precursor for constructing the seven-membered carbon rings that are essential for inducing the negative curvature in schwarzite structures. The logic is that the C3 symmetry of the 1,3,5-substituted benzene core provides a template for the formation of the complex, periodic structures of schwarzites. The chloroethyl groups of this compound could potentially be used to direct the controlled polymerization and cyclization reactions required to form these novel carbon materials.
Contributions to Optoelectronic Materials
Symmetrically substituted benzenes are of significant interest in the field of optoelectronics due to their potential for exhibiting nonlinear optical (NLO) properties. These properties are crucial for applications such as optical switching, frequency conversion, and data storage.
The third-order NLO properties of materials are of particular importance for photonic applications. nih.gov Research on various benzene derivatives has shown that the introduction of electron-withdrawing or electron-donating groups can significantly influence the NLO response of the molecule. nih.gov For instance, studies on fluorinated chalcone (B49325) derivatives have demonstrated that the presence of strong electron-withdrawing groups can lead to high third-order NLO susceptibility. researchgate.net
| Compound | Third-Order NLO Susceptibility (χ(3)) (esu) |
| EIPDP (a chalcone derivative) | 5.95 × 10⁻⁶ |
| TFMO (a chalcone derivative) | ~10⁻⁷ |
| TFM (a chalcone derivative) | ~10⁻⁷ |
This table provides examples of third-order NLO susceptibility in organic compounds and is for illustrative purposes. researchgate.net
The systematic study of how different substituents on a benzene ring affect the NLO properties is an active area of research. capes.gov.brnih.gov The C3 symmetry of this compound could also lead to interesting octupolar NLO effects. Further experimental and theoretical studies are needed to fully elucidate the NLO potential of this compound and its derivatives.
Analytical Methodologies for Environmental Monitoring and Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of semi-volatile organic compounds like 1,3,5-Tris(chloroethyl)benzene. This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.
In a typical GC-MS analysis, an environmental sample extract is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column. The separation of this compound from other compounds in the mixture is achieved based on its boiling point and affinity for the stationary phase coating the column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unambiguous identification of this compound.
For quantitative analysis, the instrument is calibrated using certified reference standards of this compound at various concentrations. This allows for the determination of the compound's concentration in the environmental sample. The use of an internal standard is a common practice to correct for variations in sample preparation and instrument response. oup.comnih.gov
Below is a hypothetical data table illustrating typical GC-MS parameters for the analysis of this compound.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Oven Program | Initial temp 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50-500 m/z |
| Ion Source Temperature | 230 °C |
| Transfer Line Temp | 280 °C |
While standard GC-MS is effective for identifying the parent compound, the identification of its metabolites and environmental degradation products often requires the enhanced capabilities of high-resolution mass spectrometry (HRMS). ijpras.com HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of unknown compounds. This is particularly valuable when reference standards for metabolites or degradation products are not available. researchgate.net
The degradation of this compound in the environment can occur through various biotic and abiotic processes, leading to a range of transformation products. ethz.ch These products may have different toxicological properties than the parent compound. HRMS, often coupled with liquid chromatography (LC-HRMS), can detect these products at low concentrations and provide their exact masses. nih.gov By comparing the measured exact mass with theoretical masses of potential transformation products (e.g., hydroxylated, de-chlorinated, or oxidized species), tentative identifications can be made. nih.gov Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) experiments, where the precursor ion is fragmented to reveal structural information. acs.org
Isomers of substituted benzenes often exhibit similar mass spectra, making their differentiation by MS alone challenging. spectroscopyonline.com In such cases, chromatographic retention data, specifically retention indices (RI), become crucial for positive identification. The Kovats retention index system is a widely used method that normalizes retention times relative to a series of n-alkane standards. nist.govnist.gov
Advanced Spectroscopic Techniques for Trace Analysis in Complex Mixtures
Beyond GC-MS, other advanced spectroscopic techniques can be employed for the trace analysis of this compound in complex environmental matrices. Techniques such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offer significantly enhanced separation power, which is beneficial for resolving the target analyte from complex background interferences often present in environmental samples.
Furthermore, techniques like solid-phase microextraction (SPME) can be used as a sample preparation and pre-concentration step prior to GC-MS analysis. wrc.org.za SPME is a solvent-free extraction method that can effectively extract and concentrate trace amounts of organic compounds from water and air samples, thereby improving the detection limits of the subsequent analysis.
Development of Standardized Analytical Protocols for Environmental Samples
The development of standardized analytical protocols is essential for ensuring the quality, consistency, and comparability of environmental monitoring data for this compound. alliedacademies.org Standardized methods, such as those published by the U.S. Environmental Protection Agency (EPA) for chlorinated hydrocarbons, provide detailed procedures for sample collection, preservation, extraction, cleanup, and analysis. epa.gov
A standardized protocol for this compound would typically include:
Sample Collection and Preservation: Detailed instructions on the types of containers to use, sample volumes, and preservation techniques (e.g., refrigeration, addition of chemical preservatives) to maintain sample integrity.
Extraction: Specified extraction techniques for different matrices, such as liquid-liquid extraction for water samples and Soxhlet or pressurized fluid extraction for soil and sediment samples. nih.gov
Extract Cleanup: Procedures to remove interfering co-extracted substances from the sample extract, which might involve techniques like column chromatography using adsorbents such as silica (B1680970) gel or alumina.
Instrumental Analysis: Defined GC-MS or other instrumental parameters, including the specific column, temperature program, and mass spectral acquisition settings.
Quality Assurance/Quality Control (QA/QC): A set of mandatory QA/QC procedures, including the analysis of method blanks, laboratory control samples, matrix spikes, and surrogate standards to ensure the accuracy and precision of the data. epa.gov
The establishment of such protocols by regulatory bodies and international standards organizations is crucial for reliable environmental monitoring and risk assessment of this compound.
Future Research Directions and Emerging Trends
Design and Synthesis of Novel 1,3,5-Tris(chloroethyl)benzene Derivatives with Enhanced Functionality
Future research is heavily focused on utilizing this compound as a scaffold for creating complex, three-dimensional molecular architectures with tailored properties. The three chloroethyl arms provide ideal anchor points for constructing star-shaped polymers, dendrimers, and cage-like structures.
A notable example is the synthesis of cage-type ligands for metal ion chelation. In one such study, this compound was reacted with triethanethiolamine under high-dilution conditions to yield 1-Aza-4,10,15-trithia-7(1,3,5)-benzenabicyclo-[5.5.5]-heptadecaphane. This macrobicyclic cage ligand was designed to encapsulate metal ions, with potential applications in areas like radioimmunotherapy where the stable chelation of radioactive metal isotopes is crucial.
Future work in this area will likely involve:
Varying the nucleophiles: Reacting this compound with a wider range of nucleophiles to introduce different functionalities, such as amines, phenols, and other heteroatomic groups.
Controlling the degree of substitution: Developing selective reactions to substitute one, two, or all three chloroethyl groups, leading to a diverse range of derivatives with varying functionalities and architectures.
Post-synthesis modification: Further modifying the initial derivatives to add more complex functionalities, such as photo-responsive or pH-responsive groups.
Exploration of More Sustainable and Green Synthesis Routes
The chemical industry is increasingly shifting towards more environmentally friendly processes. For a compound like this compound and its derivatives, future research will undoubtedly focus on greener synthetic alternatives.
Current synthetic methods for similar aromatic compounds often rely on traditional organic solvents and catalysts that can be harmful to the environment. Emerging trends in green chemistry that could be applied to the synthesis of this compound and its derivatives include:
Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more sustainable alternatives like water, supercritical fluids, or bio-derived solvents. ucl.ac.ukyork.ac.uk Research has shown the successful use of green, low-boiling point solvents like eucalyptol (B1671775) for the enzymatic synthesis of aromatic polyesters. york.ac.uk
Catalyst Development: Exploring the use of biocatalysts, such as enzymes, which can offer high selectivity under mild reaction conditions. researchgate.net Additionally, the development of recyclable heterogeneous catalysts can minimize waste and improve process efficiency.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste.
Solvent-Free Reactions: Investigating solid-state or melt-phase reactions to eliminate the need for solvents altogether. acs.org
| Green Chemistry Approach | Potential Application in this compound Synthesis |
| Biocatalysis | Employing enzymes for the synthesis of derivatives, potentially offering high stereoselectivity and milder reaction conditions. researchgate.net |
| Green Solvents | Utilizing water or bio-based solvents to reduce the environmental impact of the synthesis process. ucl.ac.ukyork.ac.uk |
| Microwave-Assisted Synthesis | Accelerating reaction rates and potentially improving yields, leading to more energy-efficient processes. |
| Flow Chemistry | Enabling better control over reaction parameters, improving safety, and facilitating easier scale-up of sustainable processes. |
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
A deeper understanding and optimization of the synthesis of this compound derivatives require advanced analytical techniques that can monitor reactions in real-time. In-situ monitoring provides valuable insights into reaction kinetics, mechanisms, and the formation of intermediates, allowing for precise control over the final product.
Future research will likely see the increased application of the following techniques for reactions involving this compound:
In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can track the disappearance of reactants and the appearance of products by monitoring specific vibrational bands, providing real-time kinetic data.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the species present in the reaction mixture at any given time, helping to identify intermediates and understand reaction pathways.
Process Analytical Technology (PAT): The integration of in-situ monitoring tools with automated control systems will be crucial for the scalable and reproducible synthesis of well-defined polymers and materials from this compound.
Expanding Applications in Smart Materials and Responsive Systems
The trifunctional structure of this compound makes it an excellent candidate as a crosslinking agent in the synthesis of polymers. This opens up possibilities for its use in the development of "smart" or "stimuli-responsive" materials that can change their properties in response to external stimuli.
Future applications in this domain could include:
Responsive Hydrogels: Incorporating this compound as a crosslinker in hydrogel formulations could lead to materials that swell or shrink in response to changes in temperature, pH, or ionic strength. These could have applications in drug delivery, tissue engineering, and sensors.
Self-Healing Polymers: The reversible nature of certain chemical bonds that can be formed from the chloroethyl groups could be exploited to create self-healing materials.
Shape-Memory Polymers: Crosslinking polymers with this compound could impart shape-memory properties, where the material can be deformed and then recover its original shape upon exposure to a specific stimulus.
Porous Organic Polymers: The rigid aromatic core and the potential for creating a crosslinked network make it a suitable building block for porous organic polymers (POPs). nih.gov These materials have high surface areas and can be designed for applications in gas storage, separation, and catalysis. nih.gov
Deeper Mechanistic Understanding of Environmental Transformations and Remediation Strategies
As with many chlorinated aromatic compounds, understanding the environmental fate and developing effective remediation strategies for this compound is crucial. While specific studies on this compound are limited, research on analogous chlorinated hydrocarbons can guide future investigations.
Key areas for future research include:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3,5-Tris(chloroethyl)benzene, and what challenges arise in achieving regioselectivity?
- Methodological Answer : The synthesis typically involves chloroethylation of benzene derivatives. Friedel-Crafts alkylation or nucleophilic aromatic substitution (SNAr) with chloroethyl groups (e.g., using 1-bromoethylbenzene analogs as precursors) are common approaches . Challenges include controlling steric effects due to the trisubstituted benzene core and minimizing side reactions like over-alkylation. Column chromatography or recrystallization is often required for purification, with purity verified via GC-MS (>95% purity threshold) .
Q. Which analytical techniques are critical for characterizing this compound’s structural and thermal properties?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns, while elemental analysis validates stoichiometry. Thermal stability is assessed via thermogravimetric analysis (TGA), with decomposition temperatures compared to structurally similar compounds like 1,3,5-trichlorobenzene (stable up to 500°C) . Powder X-ray diffraction (PXRD) may identify crystalline phases if applicable .
Q. How can researchers mitigate hazards during handling of this compound?
- Methodological Answer : Based on safety protocols for chlorinated aromatics (e.g., 1,3,5-trichlorobenzene), use fume hoods, nitrile gloves, and flame-resistant lab coats. Storage should follow guidelines for halogenated compounds: inert atmosphere, away from oxidizing agents. Toxicity data for analogs (e.g., LD50 for chloroethylbenzenes) should inform risk assessments .
Advanced Research Questions
Q. How does this compound function as a precursor for porous covalent organic frameworks (COFs)?
- Methodological Answer : The chloroethyl groups can undergo elimination reactions to form vinyl or acetylene linkages, enabling the design of COFs with tunable pore sizes (7–27 Å range observed in COF-1/COF-5) . Computational modeling (e.g., density functional theory) predicts steric constraints during polymerization. Experimental validation involves BET surface area analysis (>700 m²/g target) and PXRD to confirm crystallinity .
Q. What strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Suzuki-Miyaura coupling yields) may stem from trace metal impurities or solvent polarity effects. Systematic studies using deuterated analogs (e.g., benzene-d5 derivatives ) and kinetic isotope effects (KIE) can isolate mechanistic pathways. High-throughput screening with varying Pd/ligand ratios is recommended .
Q. How can environmental degradation pathways of this compound be modeled and validated experimentally?
- Methodological Answer : Advanced oxidation processes (AOPs) like UV/H2O2 or Fenton reactions are simulated using HPLC-MS to identify intermediates (e.g., chlorinated phenols). Ecotoxicity assays (e.g., Daphnia magna LC50) benchmark against regulatory thresholds for chlorinated aromatics . Isotopic labeling (e.g., ¹⁴C-tracing) quantifies mineralization rates in soil/water systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
